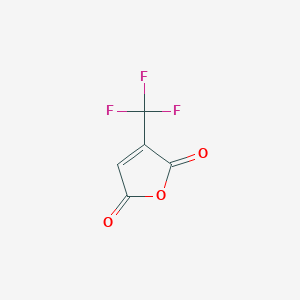

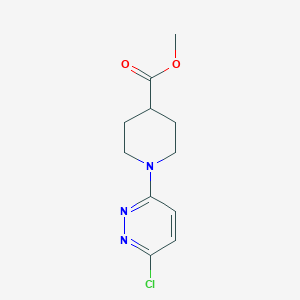

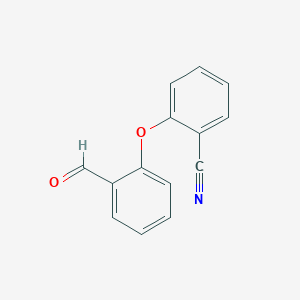

![molecular formula C8H8F3NS B1303377 {3-[(Trifluorométhyl)sulfanyl]phényl}méthanamine CAS No. 234450-33-0](/img/structure/B1303377.png)

{3-[(Trifluorométhyl)sulfanyl]phényl}méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is a chemical of interest due to its trifluoromethylsulfanyl group, which is a functional group known for its potential in pharmaceuticals and materials science. This group is characterized by the presence of a sulfur atom bonded to a trifluoromethyl group and can significantly influence the physical and chemical properties of the compounds it is part of.

Synthesis Analysis

The synthesis of related trifluoromethylsulfanyl-containing compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . Additionally, asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines involve the diastereoselective addition of arylmetals to certain sulfinamide precursors, which could be relevant for the synthesis of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethylsulfanyl group can be complex. Studies involving similar compounds have employed various spectroscopic techniques such as FT-IR, FT-Raman, and NMR to characterize their structure . These techniques can provide detailed information about the vibrational modes, electronic environment, and molecular geometry, which are essential for understanding the behavior of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine.

Chemical Reactions Analysis

The trifluoromethylsulfanyl group can participate in various chemical reactions. For example, electrosynthesis methods have been used to perform anodic α-methoxylation of related sulfides, followed by nucleophilic substitution to introduce carbon nucleophiles . Moreover, the Julia-Kocienski olefination reaction has been employed using bis(trifluoromethyl)phenyl sulfones to form alkenes and dienes . These reactions highlight the reactivity of the trifluoromethylsulfanyl group and its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine can be inferred from related compounds. The presence of the trifluoromethylsulfanyl group is known to influence properties such as polarity, boiling point, and stability. Theoretical calculations, such as those involving natural bond orbital (NBO) analysis and non-linear optical (NLO) properties, can provide insights into the electronic properties and potential applications of the compound . Additionally, the interaction of the trifluoromethylsulfanyl group with metals has been studied, as seen in the reactions of phenylmercury(II) acetate with sulfanylpropenoic acids .

Applications De Recherche Scientifique

Applications pharmaceutiques

Le groupe trifluorométhyle, présent dans “{3-[(Trifluorométhyl)sulfanyl]phényl}méthanamine”, est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces composés . Par exemple, le médicament Sorafénib, utilisé pour le traitement du carcinome hépatocellulaire avancé (cancer primaire du foie), contient une structure similaire .

Synthèse de molécules complexes

“this compound” peut être utilisé comme un bloc de construction dans la synthèse de molécules complexes . Sa structure unique peut contribuer à la formation de nouvelles liaisons et à l'introduction de nouveaux groupes fonctionnels .

Développement de composés fluorés

Les composés fluorés, tels que “this compound”, ont de nombreuses applications dans divers domaines, notamment la médecine, l'électronique, les produits agrochimiques et la catalyse . La présence de fluor peut affecter considérablement les propriétés de ces composés .

Prévention des agrégations intermoléculaires

L'introduction d'une unité volumineuse de 3-(trifluorométhyl)phényl) au cœur d'une molécule peut efficacement empêcher les agrégations intermoléculaires . Cela peut réduire les comportements d'auto-extinction, ce qui est bénéfique dans le domaine de l'électroluminescence .

Safety and Hazards

While specific safety and hazard information for “{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine” is not available, compounds with similar structures can pose risks. For example, “3-(Trifluoromethyl)phenyl isocyanate” is combustible, harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Propriétés

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPYNSNXKGEPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380692 |

Source

|

| Record name | 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234450-33-0 |

Source

|

| Record name | 3-[(Trifluoromethyl)thio]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234450-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)